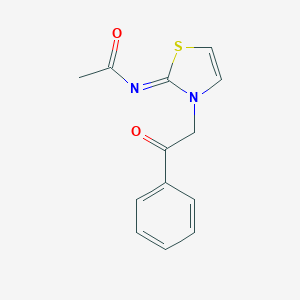

N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide

Description

The exact mass of the compound N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 315202. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S/c1-10(16)14-13-15(7-8-18-13)9-12(17)11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYDHOFIMQNBBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N=C1N(C=CS1)CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40317386 | |

| Record name | N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40317386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10505-64-3 | |

| Record name | 10505-64-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315202 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40317386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide synthesis pathway

An In-Depth Technical Guide to the Synthesis of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide

Introduction

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, serves as a cornerstone scaffold in medicinal chemistry.[1] Its derivatives are integral to numerous natural and synthetic compounds with a wide spectrum of biological activities, including antimicrobial, antiretroviral, and anticancer properties.[2] This guide focuses on the synthesis of a specific derivative, N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide, a molecule characterized by an N-phenacyl group at the 3-position and an exocyclic imine functionalized as an acetamide.[3]

This document provides a comprehensive, scientifically-grounded pathway for the synthesis of this target molecule. It is designed for researchers and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical principles and mechanistic rationale that inform the experimental design. We will explore a robust two-step synthetic strategy, emphasizing reaction causality, protocol validation, and authoritative scientific grounding.

Retrosynthetic Analysis and Pathway Rationale

The synthesis of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide is most logically approached through a two-step sequence involving the formation of a key intermediate followed by N-alkylation. A retrosynthetic analysis disconnects the target molecule at the N3-phenacyl bond, identifying N-(thiazol-2-yl)acetamide as the primary precursor and phenacyl bromide as the alkylating agent.

This pathway is strategically superior to a de novo ring construction (such as the Hantzsch synthesis) for this specific isomer. A Hantzsch synthesis starting from a phenacyl-thioamide derivative would place the phenyl group at the 4- or 5-position of the thiazole ring, not as part of a phenacyl substituent on the N3 atom.[1][4] Therefore, functionalizing a pre-formed thiazole ring is the most direct and efficient route.

The chosen forward synthesis proceeds as follows:

-

Step 1: N-Acylation. 2-Aminothiazole is acetylated to form the stable intermediate, N-(thiazol-2-yl)acetamide.

-

Step 2: N-Alkylation. The intermediate undergoes N-alkylation at the endocyclic nitrogen (N3) using phenacyl bromide to yield the final product.

Part I: Synthesis of Intermediate – N-(thiazol-2-yl)acetamide

The initial step involves the acylation of the exocyclic amino group of 2-aminothiazole. This reaction is a standard nucleophilic acyl substitution where the amino group attacks the electrophilic carbonyl carbon of the acetylating agent.

Causality of Experimental Choices:

-

Reagent: Acetyl chloride is chosen as the acetylating agent due to its high reactivity, which ensures a rapid and complete conversion.[5] The reaction is typically performed in a non-protic solvent like dry acetone to prevent hydrolysis of the acetyl chloride.

-

Conditions: The reaction is conducted under reflux to provide the necessary activation energy for the reaction to proceed to completion. Anhydrous conditions are critical to prevent side reactions.[5]

Experimental Protocol: N-Acylation

-

Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminothiazole (0.1 mol, 10.0 g).

-

Solvent Addition: Add 120 mL of dry acetone to the flask and stir the mixture until the 2-aminothiazole is fully dissolved.

-

Reagent Addition: Slowly add acetyl chloride (0.1 mol, 7.1 mL) to the solution dropwise over 15 minutes. The addition is exothermic, and a precipitate may begin to form.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate/hexane mobile phase.

-

Work-up: After completion, allow the mixture to cool to room temperature. Pour the contents into 150 mL of cold, acidified water (pH ~5-6).

-

Isolation: A yellow solid will precipitate. Filter the solid using a Büchner funnel and wash it thoroughly with cold acetone to remove unreacted starting materials and impurities.[5]

-

Purification: Recrystallize the crude product from ethyl acetate to obtain pure N-(thiazol-2-yl)acetamide as a crystalline solid.

Characterization and Validation

The structure of the synthesized intermediate, N-(thiazol-2-yl)acetamide (C₅H₆N₂OS, M.W. 142.18 g/mol ), should be confirmed through standard analytical techniques.

| Parameter | Expected Result | Reference |

| Melting Point | 201-203 °C | [5] |

| ¹H NMR (DMSO-d₆) | δ 12.3 (s, 1H, NH), 7.5 (d, 1H, thiazole-H), 7.2 (d, 1H, thiazole-H), 2.2 (s, 3H, CH₃) | Consistent with structure |

| IR (KBr, cm⁻¹) | ~3150 (N-H stretch), ~1680 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II) | Typical amide absorptions |

Part II: Synthesis of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide

The final step is the N-alkylation of the thiazole ring nitrogen (N3) of the intermediate with phenacyl bromide. The N3 atom is sufficiently nucleophilic to attack the electrophilic methylene carbon of phenacyl bromide, displacing the bromide ion.

Causality of Experimental Choices:

-

Reagent: Phenacyl bromide is an effective α-haloketone for alkylation, readily reacting with heterocyclic amines.

-

Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) is used to dissolve the reactants and facilitate the SN2-type reaction mechanism.

-

Conditions: Refluxing provides the thermal energy required to overcome the activation barrier for the C-N bond formation.

Experimental Protocol: N-Alkylation

-

Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve N-(thiazol-2-yl)acetamide (0.01 mol, 1.42 g) in 30 mL of DMF.

-

Reagent Addition: Add phenacyl bromide (0.01 mol, 1.99 g) to the solution.

-

Reaction: Heat the mixture to reflux (approx. 153 °C) for 4-6 hours. Monitor the reaction via TLC until the starting material is consumed.

-

Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water.

-

Isolation: A solid product will precipitate. Stir the suspension for 30 minutes to ensure complete precipitation. Filter the solid, wash it with cold water, and then with a small amount of cold ethanol.

-

Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from ethanol to yield the final product, N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide.

Characterization and Validation

The final product (C₁₃H₁₂N₂O₂S, M.W. 260.31 g/mol ) must be rigorously characterized to confirm its identity and purity.[3]

| Parameter | Expected Result | Reference |

| Melting Point | ~220-225 °C | [6] |

| ¹H NMR (DMSO-d₆) | δ 8.0-7.5 (m, 5H, Ar-H), 7.8 (d, 1H, thiazole-H), 7.4 (d, 1H, thiazole-H), 6.1 (s, 2H, N-CH₂-C=O), 2.3 (s, 3H, CH₃) | Consistent with structure |

| ¹³C NMR (DMSO-d₆) | δ 192 (C=O, ketone), 170 (C=O, amide), 165 (C2-thiazole), 140-128 (Ar-C), 125 (C4-thiazole), 115 (C5-thiazole), 55 (N-CH₂), 23 (CH₃) | Consistent with structure |

| MS (ESI) | m/z 261.0 [M+H]⁺ | [3] |

Mechanistic Insight: Tautomerism

The final product exhibits interesting tautomerism. While it is synthesized via alkylation of N-(thiazol-2-yl)acetamide, the product is best represented as the N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide isomer. This ylidene form is stabilized by a conjugated system extending from the carbonyl of the phenacyl group, through the thiazole ring, to the exocyclic imine and acetamide group.

Safety and Handling

-

Phenacyl bromide is a lachrymator and skin irritant. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Acetyl chloride is corrosive and reacts violently with water. It must be handled under anhydrous conditions in a fume hood.

-

DMF is a skin and respiratory irritant. All work with DMF should be performed in a fume hood.

Conclusion

This guide outlines a reliable and efficient two-step synthesis for N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide. The pathway leverages a standard N-acylation to form a stable thiazole intermediate, followed by a targeted N-alkylation to install the phenacyl group at the desired N3 position. By providing detailed protocols, mechanistic rationale, and validation checkpoints, this document serves as a practical resource for chemists engaged in the synthesis of complex thiazole derivatives for pharmaceutical and research applications.

References

-

Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Omega. [Link]

-

Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. (2020). Molecules. [Link]

-

Aqueous-Phase Synthesis of 2-Aminothiazole and 2-Iminothiazolidine Derivatives catalyzed by Diammonium Hydrogen Phosphate and DABCO. (2008). Synthetic Communications. [Link]

-

Synthesis and characterization of Thiazole derivatives of N-substituted lsatin. (2018). SlideShare. [Link]

-

A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2019). International Journal of Research in Engineering, Science and Management. [Link]

-

Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2020). International Journal of Pharmaceutical Research. [Link]

-

Aqueous-Phase Synthesis of 2-Aminothiazole and 2-Iminothiazolidine Derivatives catalyzed by Diammonium Hydrogen Phosphate and DABCO. (2008). Scilit. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. [Link]

-

Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. (2022). Chemistry & Chemical Technology. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health (NIH). [Link]

-

N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. (2022). Molecules. [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Future Journal of Pharmaceutical Sciences. [Link]

-

Synthesis of aminothiazoles: polymer-supported approaches. (2017). RSC Publishing. [Link]

-

Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. (2011). Scholars Research Library. [Link]

-

N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide. (2024). PubChem. [Link]

-

Synthesis and Evaluation of N -[1-(((3,4-Diphenylthiazol-2(3 H )-ylidene)amino)methyl)cyclopentyl]acetamide Derivatives for the Treatment of Diseases Belonging to MAOs. (2018). ResearchGate. [Link]

-

New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. (2019). National Institutes of Health (NIH). [Link]

-

N-(Thiazol-2-yl)acetamide. (2008). Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-n- (2-phenyl-1,8-naphthyridin-3-yl)acetamide and 2-[substituted-(1h-benzo[d]imidazol-2-yl)thio]-n-(2-phenyl-1,8-naphthyridin-3-yl)acetamide derivatives. (2019). RASĀYAN Journal of Chemistry. [Link]

Sources

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-[3-(2-Oxo-2-phenyl-ethyl)-3H-thiazol-2-ylidene]-acetamide | C13H12N2O2S | CID 329942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nanobioletters.com [nanobioletters.com]

- 5. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide chemical properties

An In-depth Technical Guide to the Chemical Properties and Therapeutic Potential of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide

Abstract

This technical guide provides a comprehensive analysis of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide, a heterocyclic compound featuring a core thiazole scaffold. Thiazole derivatives are of immense interest in medicinal chemistry, forming the structural basis of numerous approved drugs.[1][2] This document elucidates the compound's physicochemical properties, proposes a robust synthetic pathway, and details its expected spectroscopic signature. Furthermore, it explores the molecule's potential reactivity, drawing parallels with structurally related compounds known for unique chemical behaviors. The primary focus is on its potential applications in drug development, particularly as an agent for cleaving advanced glycation end-product (AGE) crosslinks, a mechanism implicated in various age-related diseases.[3] This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the therapeutic potential of novel thiazole derivatives.

Introduction to the Thiazole Scaffold

The Significance of Thiazole Derivatives in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in pharmaceutical sciences.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone in the design of bioactive molecules. Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4] The structural versatility of the thiazole ring allows for extensive modification, enabling chemists to fine-tune pharmacokinetic and pharmacodynamic profiles for enhanced efficacy and reduced toxicity. This has led to the incorporation of the thiazole moiety into numerous FDA-approved drugs, cementing its status as a critical building block in modern drug discovery.[2]

Structural Overview of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide

N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide (C₁₃H₁₂N₂O₂S) is a multifaceted molecule that combines several key functional groups onto a central thiazole ring.[5] The structure features:

-

A 2-imino-1,3-thiazole core, which exists in equilibrium with its ylidene tautomer. The N-acetamide group is attached at this position.

-

An N-phenacyl substituent at the 3-position of the thiazole ring, introducing a ketone functionality.

-

An exocyclic acetamide group , contributing to the molecule's polarity and hydrogen bonding potential.

This combination of features suggests a unique reactivity profile and a high potential for biological activity.

Caption: Proposed Hantzsch synthesis workflow for the target compound.

Step-by-Step Experimental Protocol:

-

To a solution of N-acetylthiourea (1.0 eq) in anhydrous ethanol (10 mL/mmol), add 2-bromoacetophenone (1.0 eq).

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure.

-

Wash the crude product with cold diethyl ether to remove any unreacted starting materials.

-

Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to yield the purified product.

-

Characterize the final compound using ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry to confirm its identity and purity.

Key Reactivity Insights

The reactivity of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide is governed by its unique electronic structure. It can be considered a mesoionic compound or a thiazolium ylide. This structure is closely related to N-phenacylthiazolium salts, such as ALT-711, which are known to act as precursors for N-heterocyclic carbenes (NHCs). [3] These related compounds have demonstrated a unique ability to cleave α-dicarbonyl compounds, such as the crosslinks formed by advanced glycation end-products (AGEs). [3]The proposed mechanism involves the thiazolium salt forming a carbene that nucleophilically attacks a carbonyl of the dicarbonyl species, leading to a cascade of reactions that results in the cleavage of the C-C bond between the carbonyls. [3]This suggests that N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide could possess similar reactivity, making it a prime candidate for applications targeting AGEs.

Potential Applications in Drug Development

Rationale: A Scaffold for Therapeutic Innovation

The convergence of a proven therapeutic scaffold (thiazole) with a reactive functional handle (N-phenacyl group) makes N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide a compelling candidate for drug development. Its structural similarity to known AGE-breakers provides a clear and mechanistically plausible therapeutic hypothesis.

Potential as an Advanced Glycation End-product (AGE) Breaker

AGEs are deleterious products of non-enzymatic reactions between sugars and proteins, and their accumulation is a hallmark of aging and various pathologies, including diabetes, cardiovascular disease, and neurodegeneration. [3]Compounds that can break these crosslinks have significant therapeutic potential.

The N-phenacylthiazolium core of the title compound is analogous to that of ALT-711, a well-studied AGE-breaker. [3]The proposed mechanism involves the thiazole ring acting as a stable carbene precursor, which can catalytically cleave the α-dicarbonyl structures that often form the basis of AGE crosslinks.

Caption: Proposed mechanism for AGE crosslink cleavage.

This reactivity suggests that N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide could be investigated for:

-

Improving arterial stiffness in cardiovascular disease.

-

Treating diabetic complications.

-

Ameliorating neurodegenerative conditions linked to protein glycation.

Broader Pharmacological Potential

Beyond its potential as an AGE-breaker, the inherent biological activity of the thiazole scaffold cannot be overlooked. Thiazole derivatives have been successfully developed as:

-

Anticancer Agents: Acting via various mechanisms, including kinase inhibition. [6]* Antimicrobial Agents: Showing efficacy against a range of bacteria and fungi. [7]* Anti-inflammatory Drugs: Modulating inflammatory pathways. Therefore, N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide and its analogues warrant screening across a diverse set of biological assays to fully explore their therapeutic utility.

Conclusion and Future Directions

N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide is a heterocyclic compound with significant, largely untapped potential in medicinal chemistry. Its structure is readily accessible via the robust Hantzsch synthesis. The key value proposition lies in its structural analogy to known AGE-breakers, providing a strong rationale for its investigation in age-related and metabolic diseases.

Future research should focus on the following pillars:

-

Synthetic Validation: Executing the proposed synthesis and optimizing reaction conditions to achieve high yields and purity.

-

Full Spectroscopic Confirmation: Performing comprehensive characterization of the synthesized compound to validate the expected structural and electronic properties.

-

In Vitro Reactivity Studies: Conducting experiments to confirm its ability to cleave model α-dicarbonyl compounds and AGEs.

-

Biological Screening: Evaluating the compound's efficacy and cytotoxicity in relevant cell-based models for diseases implicated in AGE pathology, as well as broader screening for anticancer and antimicrobial activities.

By pursuing these research avenues, the scientific community can fully elucidate the chemical properties and therapeutic potential of this promising thiazole derivative.

References

- A facile and sustainable synthesis of 2-amino-1,3-thiazole derivatives using aqueous extract of waste neem leaves. (URL: )

- Synthesis of novel 2-amino thiazole deriv

- The Essential Role of Thiazole in Pharmaceutical Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. (URL: )

-

N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide. PubChem. (URL: [Link])

- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. (URL: )

- A review on thiazole based compounds and it's pharmacological activities. (URL: )

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. (URL: [Link])

-

Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. PubMed Central. (URL: [Link])

- Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Deriv

- Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. (URL: )

- 2-(4-Oxo-1,3-thiazolidin-2-ylidene)acetamid as promising scaffold for designing new antifungal compounds. Chimica Techno Acta. (URL: )

-

The unique reactivity of N-phenacyl-derived thiazolium salts toward α-dicarbonyl compounds. PubMed. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The unique reactivity of N-phenacyl-derived thiazolium salts toward α-dicarbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 5. N-[3-(2-Oxo-2-phenyl-ethyl)-3H-thiazol-2-ylidene]-acetamide | C13H12N2O2S | CID 329942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. distantreader.org [distantreader.org]

In-Depth Technical Guide to the Spectral Analysis of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide

Abstract

This technical guide provides a comprehensive examination of the spectral analysis of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide, a heterocyclic compound of interest in drug development and materials science. This document is intended for researchers, scientists, and professionals in the field, offering a detailed, first-principles approach to structural elucidation using a suite of spectroscopic techniques. We delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section includes detailed experimental protocols, in-depth data interpretation, and visual aids to provide a self-validating framework for the characterization of this molecule.

Introduction and Molecular Structure

N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide (C₁₃H₁₂N₂O₂S) is a derivative of the thiazole family, a class of heterocyclic compounds renowned for their diverse biological activities.[1] The accurate determination of its molecular structure is a critical prerequisite for understanding its chemical behavior and potential applications. Spectroscopic analysis provides a non-destructive and highly informative means to confirm the compound's identity and purity.

The core structure consists of a thiazole ring, an acetamide group, and a phenacyl substituent. The interplay of these functional groups gives rise to a unique spectral fingerprint that can be deciphered through a combination of analytical methods.

Caption: Molecular structure of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[2] For N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[2]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.[3] Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that encompasses all expected proton signals.

-

¹³C NMR Acquisition: Obtain a proton-decoupled carbon NMR spectrum on a spectrometer operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).[3] Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay may be required.[2]

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide is expected to exhibit distinct signals corresponding to the aromatic, methylene, thiazole, and acetamide protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (Phenyl) | 7.2 - 8.0 | Multiplet | 5H |

| Thiazole-H | 6.8 - 7.5 | Doublet/Singlet | 2H |

| Methylene (-CH₂-) | 5.0 - 5.5 | Singlet | 2H |

| Acetamide (-CH₃) | 2.0 - 2.5 | Singlet | 3H |

The exact chemical shifts can vary depending on the solvent and concentration.[4]

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (Phenacyl C=O) | 190 - 200 |

| Carbonyl (Acetamide C=O) | 165 - 175 |

| Thiazole C=N | 150 - 160 |

| Aromatic (Phenyl) | 120 - 140 |

| Thiazole C-H/C-S | 100 - 120 |

| Methylene (-CH₂-) | 50 - 60 |

| Acetamide (-CH₃) | 20 - 30 |

Proton-decoupled spectra will show all signals as singlets.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.[1]

-

Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

FT-IR Spectral Interpretation

The IR spectrum of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide will display characteristic absorption bands for its key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (Amide) | 3100 - 3300 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=O (Phenacyl) | 1680 - 1700 | Stretching |

| C=O (Amide) | 1640 - 1680 | Stretching |

| C=N (Thiazole) | 1580 - 1620 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| C-S (Thiazole) | 600 - 800 | Stretching |

The presence of two distinct carbonyl peaks is a key diagnostic feature.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and elucidating its structure.[7]

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography.

-

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate intact molecular ions.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Acquire the mass spectrum, noting the mass-to-charge ratio (m/z) of the detected ions.

Mass Spectral Interpretation

The mass spectrum is expected to show a prominent molecular ion peak [M+H]⁺ or [M]⁺• corresponding to the molecular weight of the compound (260.31 g/mol ).[8] Key fragmentation patterns can also provide structural information.

Caption: A plausible fragmentation pathway for N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide.

A characteristic fragmentation would be the cleavage of the bond between the methylene group and the phenacyl carbonyl, leading to the formation of a benzoyl cation (m/z = 105) and a thiazole-containing fragment.[9]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems.[10]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).

-

Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-800 nm.

-

Blank Correction: Use the pure solvent as a blank to correct for any solvent absorption.

UV-Vis Spectral Interpretation

The UV-Vis spectrum is expected to show absorption maxima (λ_max) corresponding to π→π* and n→π* electronic transitions within the aromatic and heterocyclic ring systems. The presence of the conjugated system involving the phenyl ring, the carbonyl group, and the thiazole ring will likely result in strong absorption in the UV region. The exact position of the λ_max will be influenced by the solvent polarity.[11]

| Electronic Transition | Expected λ_max (nm) |

| π→π* (Aromatic/Thiazole) | 250 - 350 |

| n→π* (Carbonyl) | > 300 |

Conclusion

The comprehensive spectral analysis of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide through the synergistic application of NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy provides a robust and self-validating methodology for its structural elucidation. The data obtained from these techniques, when taken together, allow for the unambiguous confirmation of the compound's molecular structure, which is a fundamental requirement for its further investigation and potential application in various scientific fields.

References

- Shaimaa Adnan et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011.

- Al-Saeedi, A. H., Al-Ghorbani, M., & Al-Ghamdi, A. M. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. Molecules, 26(14), 4305.

- Di Mola, A., et al. (2023).

- Patel, H. D., Asundaria, S. T., Patel, K. C., Mehta, K. M., Patel, P. S., & Patel, L. A. (2013). Synthesis and Characterization of Benzothiazole and Thiazole Substituted Acetamide Derivatives of Sydnones. Research & Reviews: Journal of Chemistry, 2(2).

- Abdel-Wahab, B. F., et al. (2022). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/molinspiration properties. PLoS ONE, 17(5), e0267732.

-

ResearchGate. (n.d.). FTIR spectra of (a) 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide and (b) 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide recorded with samples in KBr pallet. Retrieved from [Link]

- Mohamed, Y. A., Abbas, S. E., & El-Sharief, M. A. M. S. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B, 45(6), 1454-1459.

- Abdel-Wahab, B. F., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-pyrimidines.

-

ResearchGate. (n.d.). Thiazoles: iii. Infrared spectra of methylthiazoles. Retrieved from [Link]

- Mohamed, Y. A., Abbas, S. E., & El-Sharief, M. A. M. S. (2006). Synthesis and mass spectral fragmentation patterns of some thiazole and 2-thioxo-imidazolidin-4-one derivatives. Indian Journal of Chemistry - Section B, 45(6), 1454-1459.

-

PubChem. (n.d.). N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide. Retrieved from [Link]

-

ResearchGate. (n.d.). The FT-IR spectrum of the o-acetamide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Reva, I., & Lapinski, L. (2019). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 24(12), 2296.

-

ResearchGate. (n.d.). (a) UV‐vis absorption spectra of heterocycles 2 a–c in CH2Cl2. (b).... Retrieved from [Link]

-

SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved from [Link]

-

The Distant Reader. (n.d.). 2-(4-Oxo-1,3-thiazolidin-2-ylidene)acetamid as promising scaffold for designing new antifungal compounds. Retrieved from [Link]

-

MDPI. (n.d.). N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(1,3-Benzothiazol-2-yl)acetamide. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of N-[3-methyl-4-phenylthiazol-2(3H)-ylidene]benzenamine derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(Thiazol-2-yl)acetamide. Retrieved from [Link]

-

Sciforum. (n.d.). Synthesis and UV-visible properties of thienyl- substituted pyrrole azo dyes. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of new N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 5-ARYLAMINO-1, 3, 4-THIADIAZOL-2-YL-ACETAMIDE. SYNTHESIS AND SPECTRAL STUDIES. Retrieved from [Link]

-

MDPI. (n.d.). Octakis(dodecyl)phthalocyanines: Influence of Peripheral versus Non-Peripheral Substitution on Synthetic Routes, Spectroscopy and Electrochemical Behaviour. Retrieved from [Link]

-

PubMed. (n.d.). UV-vis, IR and 1H NMR spectroscopic studies and characterization of ionic-pair crystal violet-oxytetracycline. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. N-[3-(2-Oxo-2-phenyl-ethyl)-3H-thiazol-2-ylidene]-acetamide | C13H12N2O2S | CID 329942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. sciforum.net [sciforum.net]

Structural Elucidation of N-Acyl-2-Ylidene-1,3-Thiazoles: A Technical Guide and Crystallographic Case Study

Abstract: The 1,3-thiazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Its derivatives are noted for a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] A particularly interesting subclass is the N-acyl-2-ylidene-1,3-thiazoles, which feature an exocyclic ylidene bond, a structure that significantly influences the molecule's electronic distribution and potential for intermolecular interactions. Understanding the precise three-dimensional arrangement of these molecules is paramount for rational drug design and structure-activity relationship (SAR) studies.

This technical guide provides an in-depth exploration of the methodologies required to determine and analyze the crystal structure of N-acyl-2-ylidene-1,3-thiazoles. Due to the novelty of the specific compound N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide, for which public crystallographic data is not yet available, this guide will use the closely related and structurally representative compound, N-(Thiazol-2-yl)acetamide , as a practical case study. The principles and protocols detailed herein are directly transferable and provide a robust framework for the structural elucidation of this important class of molecules.

Synthesis and Crystallization

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

General Synthetic Approach

The synthesis of N-(thiazol-2-yl)acetamide derivatives is typically achieved through the acylation of a 2-aminothiazole precursor.[6] A common and effective method involves the reaction of 2-aminothiazole with an acylating agent, such as acetyl chloride, in an appropriate solvent.

Protocol: Synthesis of N-(Thiazol-2-yl)acetamide [6]

-

Reactant Preparation: Dissolve 2-aminothiazole (1.0 eq) in a suitable anhydrous solvent (e.g., acetone) in a round-bottom flask equipped with a reflux condenser.

-

Acylation: Add acetyl chloride (1.0 eq) dropwise to the solution. The reaction is often exothermic.

-

Reaction: Reflux the mixture for a period of 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into acidified cold water.

-

Isolation: Collect the resulting precipitate by vacuum filtration and wash with cold solvent to remove impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield the final, pure compound.[6]

Protocol: Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[7] The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.

Method: Slow Evaporation

-

Solvent Selection: Choose a solvent or solvent system in which the purified compound has moderate solubility. A mixture, such as ethyl acetate/hexane, is often effective.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature or with gentle heating.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as nucleation sites and cause rapid precipitation.

-

Evaporation: Cover the vial with a cap or parafilm containing a few small pinholes. This allows the solvent to evaporate slowly over several days to weeks.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature.

-

Harvesting: Once well-formed crystals of approximately 0.1-0.3 mm in size appear, carefully harvest them using a nylon loop.[7]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a molecule.[8][9] It provides detailed information on bond lengths, angles, and the overall molecular conformation.[10]

The SC-XRD Workflow

The process involves irradiating a single crystal with a focused X-ray beam and analyzing the resulting diffraction pattern.[8][11]

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Key Steps Explained

-

Crystal Mounting: A suitable crystal is mounted on a goniometer head, which allows for precise rotation in the X-ray beam.[7]

-

Data Collection: The crystal is cooled (typically to ~100-173 K) to minimize thermal vibration and rotated while being irradiated.[6] The diffracted X-rays are recorded by a detector, such as a CCD.[9]

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections.

-

Structure Solution and Refinement: Computational software is used to solve the "phase problem" and generate an initial electron density map.[7] This model is then refined against the experimental data to determine the final atomic positions and thermal parameters with high precision.[8]

In-Depth Structural Analysis: A Case Study of N-(Thiazol-2-yl)acetamide

The crystal structure of N-(Thiazol-2-yl)acetamide (CCDC Deposition Number: 681142) provides an excellent model for understanding the structural features of this class of compounds.[12]

Crystallographic Data

The fundamental parameters describing the crystal lattice and the quality of the refined structure are summarized below.

| Parameter | Value[6][12] |

| Chemical Formula | C₅H₆N₂OS |

| Formula Weight | 142.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.0650 (12) |

| b (Å) | 11.3337 (8) |

| c (Å) | 7.0670 (5) |

| β (°) | 101.908 (10) |

| Volume (ų) | 1259.04 (16) |

| Z (molecules/unit cell) | 8 |

| Temperature (K) | 173 (2) |

| R-factor (R1) | 0.036 |

| wR2 (all data) | 0.104 |

R-factors are indicators of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.

Molecular Geometry and Conformation

The asymmetric unit of N-(Thiazol-2-yl)acetamide contains two independent molecules.[6][12] The thiazole ring is essentially planar, a characteristic feature of aromatic heterocyclic systems.[4] The bond lengths and angles within the molecule are within the expected ranges and agree with values found in similar structures.[13] The acetamide group is nearly planar, and its orientation relative to the thiazole ring is a key conformational feature.

Supramolecular Assembly and Intermolecular Interactions

In the solid state, molecules do not exist in isolation. Their packing arrangement is dictated by a network of intermolecular forces. In the crystal structure of N-(Thiazol-2-yl)acetamide, hydrogen bonding plays a critical role in stabilizing the lattice. The structure is stabilized by N—H⋯N and C—H⋯O hydrogen bonds.[6][12]

-

N—H⋯N Hydrogen Bonds: The amide proton (N-H) acts as a hydrogen bond donor, forming a strong interaction with the nitrogen atom of the thiazole ring of an adjacent molecule.

-

C—H⋯O Hydrogen Bonds: Weaker C-H donors interact with the carbonyl oxygen atom of the acetamide group.

These interactions link the molecules into a robust three-dimensional network.

Caption: Key intermolecular hydrogen bonds in N-(Thiazol-2-yl)acetamide.

Spectroscopic and Computational Correlation

While SC-XRD provides the definitive solid-state structure, other techniques are vital for characterization in solution and for corroborating structural features.

-

FT-IR Spectroscopy: The infrared spectrum would show characteristic stretching frequencies for the N-H bond (around 3200-3400 cm⁻¹), the C=O of the amide (around 1650-1680 cm⁻¹), and vibrations associated with the thiazole ring.[14]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy in a solvent like DMSO-d₆ would confirm the chemical environment of each proton and carbon atom, respectively.[14][15] The chemical shifts of the thiazole ring protons are indicative of its aromatic character.[4]

-

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to optimize the molecular geometry in the gas phase. Comparing the calculated bond lengths and angles with the experimental X-ray data can reveal the effects of crystal packing forces on the molecular structure.

Implications for Drug Development

A detailed understanding of the crystal structure is invaluable for drug development professionals.

-

Pharmacophore Modeling: The precise 3D arrangement of functional groups (hydrogen bond donors/acceptors, aromatic rings) defines the molecule's pharmacophore, which is essential for its interaction with a biological target.

-

Structure-Activity Relationships (SAR): By obtaining crystal structures of a series of related compounds, researchers can understand how small modifications to the chemical structure affect the overall conformation and intermolecular interactions, and thus the biological activity.[2]

-

Polymorphism Screening: Different crystal packing arrangements (polymorphs) of the same compound can have different physical properties, such as solubility and stability, which are critical for drug formulation. SC-XRD is the gold standard for identifying and characterizing polymorphs.

Conclusion

The structural elucidation of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide and its analogues relies on a synergistic combination of organic synthesis, meticulous crystallization techniques, and high-resolution single-crystal X-ray diffraction analysis. As demonstrated through the case study of N-(Thiazol-2-yl)acetamide, SC-XRD provides unparalleled insight into the molecular geometry, conformational preferences, and the crucial intermolecular interactions that govern the solid-state architecture. This detailed structural knowledge is not merely an academic exercise; it is a fundamental prerequisite for the rational design of novel therapeutic agents, enabling scientists to optimize molecular interactions with biological targets and improve the physicochemical properties of drug candidates.

References

- Vertex AI Search. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved January 13, 2026.

- Yusoff, M. M., et al. (n.d.). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Pharmaceutical Sciences and Research.

- Journal of Drug Delivery and Therapeutics. (2023).

- Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes.

- Research Journal of Pharmacy and Technology. (n.d.).

- World Journal of Pharmaceutical Research. (2024). An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics.

- Journal of Pharmaceutical Research International. (2024). A review on thiazole based compounds and it's pharmacological activities.

- Carleton College. (2007). Single-crystal X-ray Diffraction. SERC.

- Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction.

- University of Cambridge, Department of Earth Sciences. (n.d.). The single crystal X-ray diffraction technique used by Mike Bown and Peter Gay.

- Wiley Online Library. (n.d.). The thiazole ylide: a frequently invoked intermediate is a stable species in the gas phase.

- ACS Publications. (2022). Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction. Organic Letters.

- National Institutes of Health. (n.d.). Crystal structures of two (Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides.

- National Institutes of Health. (n.d.). Crystal structure, quantum chemical insights, and molecular docking studies of N-aryl-2-(N-disubstituted)

- Journal of Chemical Society of Pakistan. (n.d.). CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE.

- MDPI. (n.d.). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin.

- National Institutes of Health. (n.d.). Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, an achiral compound crystallizing in space group P1 with Z = 1.

- Scholars Research Library. (n.d.).

- Chemical Review and Letters. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity.

- PubChem. (n.d.). N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide.

- CCDC. (n.d.).

- National Institutes of Health. (n.d.). N-(Thiazol-2-yl)acetamide.

- CCDC. (n.d.). Access Structures.

- ResearchGate. (2025).

- ResearchG

- The Distant Reader. (n.d.). 2-(4-Oxo-1,3-thiazolidin-2-ylidene)acetamid as promising scaffold for designing new antifungal compounds.

- ResearchGate. (2025).

- RASĀYAN Journal of Chemistry. (n.d.). synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-n-(2-phenyl.

- ResearchGate. (2025). Crystal structure of 2-aminobenzothiazolinium nitrate and theoretical study of the amino-imino tautomerism of 2-aminobenzothiazole.

- PubChem. (n.d.). 2-Aminothiazole.

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fiveable.me [fiveable.me]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. pulstec.net [pulstec.net]

- 11. esc.cam.ac.uk [esc.cam.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. eprints.unite.edu.mk [eprints.unite.edu.mk]

- 15. mdpi.com [mdpi.com]

A Technical Guide to Elucidating the Mechanism of Action of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide

Abstract

N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide is a heterocyclic compound whose biological significance and mechanism of action remain largely unexplored. Its structure, which incorporates a thiazole ring, an acetamide group, and a phenacyl moiety, suggests a potential for diverse pharmacological activities, as these individual components are present in numerous bioactive molecules.[1][2][3][4] This technical guide presents a structured, multi-phase experimental strategy for the comprehensive investigation of this compound's mechanism of action. It is designed for researchers in drug discovery and chemical biology, providing a logical workflow from initial hypothesis generation to detailed cellular and molecular analysis. The guide outlines unbiased target identification methodologies, including affinity chromatography-mass spectrometry and Cellular Thermal Shift Assay (CETSA), followed by rigorous target validation and pathway deconvolution techniques. By presenting detailed, actionable protocols and the scientific rationale behind them, this document serves as a foundational blueprint for uncovering the therapeutic potential of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide and similar novel chemical entities.

Introduction: Compound Profile and Rationale for Investigation

N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide (PubChem CID: 329942) is a synthetic organic compound featuring a core 1,3-thiazole ring.[5] The thiazole scaffold is a privileged structure in medicinal chemistry, present in a wide array of approved drugs and clinical candidates exhibiting activities ranging from antimicrobial to anticancer.[1][2][3][6] Its derivatives are known to engage in various biological processes, including the induction of apoptosis and the modulation of critical signaling pathways like NF-κB, mTOR, and PI3K/Akt.[6]

The compound's structure is further characterized by:

-

A Phenacyl Group: This moiety is found in compounds with demonstrated antifungal, antibacterial, and anticancer properties.[4]

-

An Acetamide Group: Acetylation is a common modification that can influence a compound's biological activity, sometimes enhancing its therapeutic effects compared to the parent molecule.[7]

Given the established bioactivity of its constituent functional groups, N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide represents a compelling candidate for mechanism of action (MoA) studies. However, a survey of current literature reveals a significant knowledge gap, with no detailed investigations into its specific biological targets or cellular effects. This guide provides the necessary framework to systematically bridge this gap.

Hypothesis Generation from Structural Analysis

The initial phase of any MoA investigation involves forming educated hypotheses based on the molecule's chemical structure and the known activities of similar compounds.

-

Hypothesis 1: Enzyme Inhibition. The thiazole and phenacyl moieties are present in numerous known enzyme inhibitors. Potential targets could include kinases, proteases, or metabolic enzymes like topoisomerase or histone deacetylases (HDACs).[6]

-

Hypothesis 2: Disruption of Protein-Protein Interactions. The compound's structure may enable it to bind at the interface of a protein complex, disrupting a critical interaction necessary for a disease-related pathway.

-

Hypothesis 3: Antimicrobial Activity. Thiazole derivatives are foundational components of many antibiotics, such as penicillins.[2] A potential MoA could involve the inhibition of bacterial cell wall synthesis or other essential microbial pathways.[8]

These hypotheses are not exhaustive but provide a rational starting point for designing the experimental workflows detailed in the subsequent sections.

A Phased Experimental Workflow for MoA Deconvolution

A robust MoA investigation requires a multi-pronged approach, moving from unbiased, broad screening to highly specific, validation-focused assays. This guide proposes a three-phase workflow.

Caption: Phased workflow for MoA elucidation.

Phase 1: Unbiased Target Identification

The primary objective of this phase is to identify the direct molecular binding partner(s) of the compound within a complex biological system without prior bias.

Causality: This technique physically isolates binding proteins from a cell lysate by using an immobilized version of the compound as "bait".[9][10] It is a powerful direct method for identifying high-affinity interactors.[11]

Step-by-Step Methodology:

-

Compound Immobilization: Synthesize an analog of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide with a linker arm suitable for covalent attachment to chromatography beads (e.g., NHS-activated sepharose). A control column with no immobilized compound is essential.

-

Lysate Preparation: Prepare a native (non-denatured) cell lysate from a relevant cell line (e.g., a cancer cell line if anticancer activity is suspected).

-

Affinity Chromatography:

-

Incubate the cell lysate with the compound-conjugated beads to allow for binding.

-

Perform a series of stringent washes to remove non-specific binders.

-

Elute the specifically bound proteins, often by using a competitive excess of the free compound or by changing buffer conditions (e.g., pH, salt concentration).

-

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise protein bands, perform in-gel trypsin digestion, and identify the resulting peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis: Compare the protein hits from the compound column to the control column. Genuine targets should be significantly enriched in the experimental sample.

Self-Validation: The inclusion of a competition elution step, where the free compound is used to displace bound proteins, provides intrinsic validation. Only proteins specifically displaced by the free compound are considered high-confidence hits.

Caption: Affinity Chromatography-MS Workflow.

Causality: CETSA operates on the principle that when a ligand binds to a protein, it typically increases the protein's thermal stability.[12][13] When cells are heated, unstable proteins denature and aggregate, while ligand-bound proteins remain soluble at higher temperatures.[14][15][16] This allows for the detection of target engagement in a native cellular environment.[13][15]

Step-by-Step Methodology:

-

Cell Treatment: Treat intact cells with the compound or a vehicle control (e.g., DMSO).

-

Thermal Challenge: Heat aliquots of the treated cells across a temperature gradient (e.g., 40°C to 70°C).[13]

-

Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates via centrifugation.[13]

-

Proteomic Analysis:

-

Digest the soluble protein fractions from each temperature point using trypsin.

-

Label the resulting peptides with isobaric tags (e.g., TMT) to enable multiplexed quantitative analysis.

-

Analyze the pooled, labeled peptides by LC-MS/MS.

-

-

Data Analysis: Identify proteins that show a significant shift in their melting temperature in the compound-treated samples compared to the vehicle control. These are the potential targets.

Self-Validation: The method inherently validates target engagement within the complex milieu of the cell, accounting for factors like cell permeability and intracellular compound concentration. A dose-dependent thermal shift further strengthens the evidence for a direct interaction.

Phase 2: Direct Target Engagement and Validation

Once a list of high-confidence candidate targets is generated, this phase aims to confirm direct physical binding and assess the functional consequences of that interaction.

Causality: ITC provides a gold-standard, label-free measurement of the binding affinity (K_D), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of an interaction. It directly measures the heat released or absorbed during a binding event.

Step-by-Step Methodology:

-

Protein Expression and Purification: Recombinantly express and purify the candidate target protein(s) identified in Phase 1.

-

Sample Preparation: Prepare a solution of the purified protein in the calorimeter cell and the compound in the injection syringe, both in identical buffer.

-

Titration: Perform a series of small, sequential injections of the compound into the protein solution.

-

Data Acquisition: Measure the minute heat changes that occur after each injection.

-

Data Analysis: Integrate the heat-change peaks and fit the data to a binding model to determine K_D, n, and ΔH.

Self-Validation: A clear sigmoidal binding curve that fits a 1:1 binding model is strong evidence of a direct, specific interaction. The derived K_D provides a quantitative measure of binding potency.

Causality: This step is crucial to determine if the binding of the compound to its target has a functional consequence (e.g., inhibition or activation). The specific assay depends entirely on the nature of the validated target protein.

Example Scenarios:

-

If the target is a kinase: Perform a kinase activity assay (e.g., using a phosphospecific antibody or a luminescence-based ATP consumption assay) to measure the IC50 value of the compound.

-

If the target is a protease: Use a fluorogenic substrate to measure the rate of cleavage in the presence and absence of the compound to determine its inhibitory effect.

-

If the target is a receptor: Conduct a competitive binding assay using a known radiolabeled ligand to determine if the compound can displace it.

| Parameter | Description | Example Value |

| Binding Affinity (K_D) | Concentration of compound required to occupy 50% of target protein binding sites. Determined by ITC. | 150 nM |

| Inhibitory Concentration (IC50) | Concentration of compound required to inhibit 50% of the target's enzymatic activity. | 250 nM |

| Stoichiometry (n) | The molar ratio of compound to protein in the bound complex. Determined by ITC. | 1.05 |

| Enthalpy (ΔH) | The heat change upon binding. A negative value indicates an exothermic reaction. | -8.5 kcal/mol |

| Caption: Table of hypothetical quantitative data for a validated target. |

Phase 3: Cellular Pathway and Phenotypic Analysis

With a validated functional target, this phase investigates the downstream cellular consequences of target modulation.

Causality: If the target is part of a known signaling cascade (e.g., a kinase in the MAPK pathway), Western blotting can visualize the effect of the compound on the phosphorylation status or expression level of downstream proteins.

Step-by-Step Methodology:

-

Cell Treatment: Treat cells with the compound at various concentrations and time points.

-

Protein Extraction: Lyse the cells and quantify total protein concentration.

-

SDS-PAGE and Transfer: Separate proteins by gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific to the target and its key downstream effectors (including their phosphorylated forms).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

-

Analysis: Quantify band intensity to determine changes in protein levels or phosphorylation.

Caption: Hypothetical signaling pathway.

Causality: To gain an unbiased, global view of the transcriptional changes induced by the compound, RNA-Seq is the method of choice. It can reveal entire pathways and cellular processes that are affected, providing a comprehensive picture of the compound's MoA.

Step-by-Step Methodology:

-

Cell Treatment: Treat cells with the compound and a vehicle control.

-

RNA Extraction: Isolate high-quality total RNA from the cells.

-

Library Preparation: Construct sequencing libraries from the RNA (including mRNA selection, fragmentation, and adapter ligation).

-

Sequencing: Sequence the libraries on a high-throughput sequencing platform.

-

Data Analysis:

-

Align reads to a reference genome.

-

Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated.

-

Conduct pathway and gene ontology (GO) enrichment analysis to identify the biological processes most affected by the compound.

-

Conclusion and Future Directions

The elucidation of a novel compound's mechanism of action is a complex but critical endeavor in drug discovery. The structured, hypothesis-driven workflow presented in this guide provides a clear path for the systematic investigation of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide. By integrating unbiased target discovery techniques like AC-MS and CETSA-MS with rigorous biophysical and functional validation, researchers can confidently identify the direct molecular target(s). Subsequent cellular pathway analysis will then connect this molecular interaction to a tangible biological phenotype. The successful application of this comprehensive strategy will not only define the MoA of this specific compound but also establish a versatile template for interrogating other novel chemical entities, ultimately accelerating the journey from chemical structure to therapeutic insight.

References

- Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. (2009). PubMed.

- Known experimental techniques to identify drug targets. ResearchGate.

- Affinity Chromatography. Creative Biolabs.

- The Art of Finding the Right Drug Target: Emerging Methods and Strategies. (2024). Springer.

- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed.

- Drug Target Identification Methods. MtoZ Biolabs.

- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI.

- Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. (2022). PMC.

- Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC.

- Target Identification and Validation (Small Molecules). UCL.

- Target identification and mechanism of action in chemical biology and drug discovery. NIH.

- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). PubMed Central.

- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews.

- Cellular thermal shift assay. Grokipedia.

- N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide. PubChem.

- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI.

- Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. (2024). Frontiers.

- A review on thiazole based compounds & it's pharmacological activities. (2024). The Pharma Innovation Journal.

- Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. (2022). Journal of Molecular Structure.

- Biological activity of acetylated phenolic compounds. (2007). PubMed.

- Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.

- Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. (2020). LCGC International.

- N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity. (2022). MDPI.

- The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method. (2012). Organic & Biomolecular Chemistry.

- Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. ResearchGate.

- The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method. ResearchGate.

- Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl). Smolecule.

- Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide With Potential Anticancer Activity. (2013). PubMed.

- Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. (2013). PubMed.

- Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2013). ResearchGate.

- 2-(4-Oxo-1,3-thiazolidin-2-ylidene)acetamid as promising scaffold for designing new antifungal compounds. (2022). The Distant Reader.

- Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022). MDPI.

- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). PubMed.

- 2-[(5-bromothiophen-2-yl)sulfonyl]-N-(1,3-thiazol-2-yl)acetamide. EvitaChem.

Sources

- 1. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 4. mdpi.com [mdpi.com]

- 5. N-[3-(2-Oxo-2-phenyl-ethyl)-3H-thiazol-2-ylidene]-acetamide | C13H12N2O2S | CID 329942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological activity of acetylated phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buy Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)- | 64387-67-3 [smolecule.com]

- 9. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 11. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. annualreviews.org [annualreviews.org]

- 13. grokipedia.com [grokipedia.com]

- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 16. news-medical.net [news-medical.net]

In Silico Modeling of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide Interactions: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico analysis of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide, a molecule belonging to the versatile thiazole class of compounds. Given the established association of the thiazole scaffold with a range of biological activities, including anticonvulsant and anticancer effects, this document outlines a robust computational workflow to elucidate its potential protein interactions and mechanism of action. We will delve into the rationale behind target selection, ligand and protein preparation, and the application of molecular docking and molecular dynamics simulations. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to accelerate the discovery and optimization of novel therapeutics.

Introduction: The Rationale for In Silico Investigation

N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide (Figure 1) is a heterocyclic compound featuring a thiazole core, a structure of significant interest in medicinal chemistry.[1][2][3] Thiazole derivatives are known to exhibit a wide spectrum of biological activities.[1][3] The diverse mechanisms of action of compounds containing this scaffold make in silico modeling an invaluable tool for hypothesis-driven drug discovery.[4][5][6] Computational approaches allow for the rapid and cost-effective screening of potential biological targets, prediction of binding affinities, and detailed examination of molecular interactions that govern ligand binding.[7][8][9]

This guide will provide a step-by-step methodology for investigating the interactions of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide using state-of-the-art in silico techniques. We will focus on a plausible therapeutic application, such as anticonvulsant activity, to illustrate the process of target identification and subsequent computational analysis. The principles and workflows described herein are, however, broadly applicable to the study of other small molecule-protein interactions.

Figure 1: Chemical Structure of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide [10]

-

IUPAC Name: N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide[10]

-

Molecular Formula: C13H12N2O2S[10]

-

Molecular Weight: 260.31 g/mol [10]

Foundational Step: Target Identification and Pharmacophore Analysis

The initial and most critical step in any in silico drug discovery project is the identification of a relevant biological target. For N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide, a logical starting point is to consider targets associated with the known activities of similar compounds. The thiazole nucleus is a common feature in many anticonvulsant drugs.[4][5][11] Therefore, we will proceed with the hypothesis that our compound of interest may also exhibit anticonvulsant properties.

Pharmacophore Modeling for Anticonvulsant Activity

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity.[4][5][11][12][13] For anticonvulsants, several pharmacophore models have been proposed, often including features such as:

By analyzing the structure of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide, we can identify these key features, strengthening the rationale for investigating its potential as an anticonvulsant.

The In Silico Workflow: From Structure Preparation to Dynamic Simulation

A robust in silico workflow is essential for generating reliable and reproducible results. The following sections detail a comprehensive, step-by-step protocol for the computational analysis of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide.

Workflow Overview

Caption: A generalized workflow for in silico drug discovery.

Ligand Preparation

Accurate representation of the ligand is paramount for successful docking and simulation.

Protocol:

-

Obtain 3D Structure: The 3D structure of N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide can be obtained from databases like PubChem (CID 329942).[10]

-